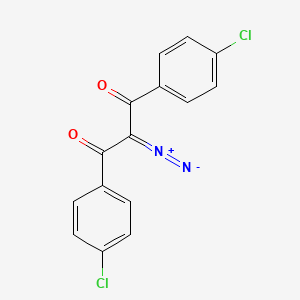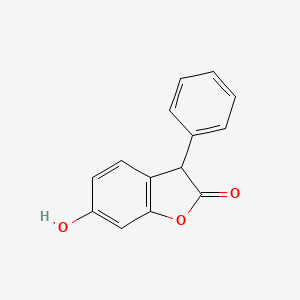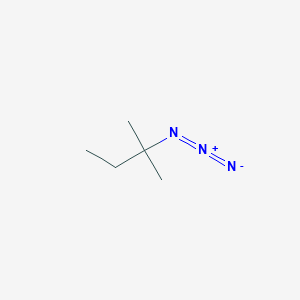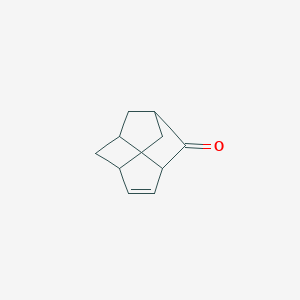
2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- is a chemical compound with the molecular formula C10H12O . It is known for its unique structure, which includes multiple rings and a ketone group. This compound is also referred to by its synonyms, such as 2-protoadamantanenone .
Vorbereitungsmethoden
The synthesis of 2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- involves several steps. One common method includes the reaction of 10-Protoadamantenol with specific reagents under controlled conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be studied for its potential pharmacological properties. Industrially, it can be used in the production of various materials and chemicals. The unique structure of 2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- makes it a valuable compound for research and development in multiple fields.
Wirkmechanismus
The mechanism of action of 2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- involves its interaction with molecular targets and pathways within biological systems . The ketone group in its structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2,5-Methano-1H-inden-1-one, 2,3,3a,4,5,7a-hexahydro- can be compared with other similar compounds such as 2,5-Methano-2H-indeno[1,2-b]oxirene and 1,2,4-Methano-1H-indene These compounds share structural similarities but differ in their functional groups and specific chemical properties
Eigenschaften
CAS-Nummer |
28673-75-8 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
tricyclo[4.3.1.03,8]dec-4-en-2-one |
InChI |
InChI=1S/C10H12O/c11-10-8-4-6-1-2-9(10)7(3-6)5-8/h1-2,6-9H,3-5H2 |
InChI-Schlüssel |
IHFFOJGBCFXHLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1C(C3=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




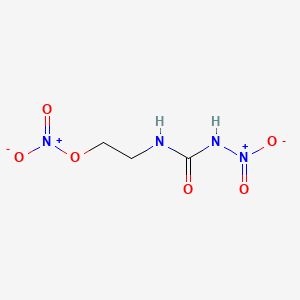

![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)
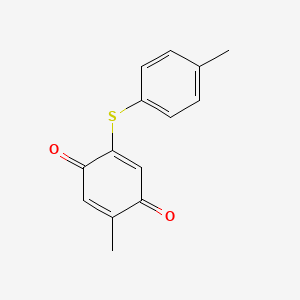
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)

